Home > Products > Screening Compounds P29231 > 3-Amino-2-[(4-ethoxyphenyl)methyl]propanamide
3-Amino-2-[(4-ethoxyphenyl)methyl]propanamide - 1038293-54-7

3-Amino-2-[(4-ethoxyphenyl)methyl]propanamide

Catalog Number: EVT-2901805
CAS Number: 1038293-54-7
Molecular Formula: C12H18N2O2
Molecular Weight: 222.288
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2S)-3-(1H-Indol-3-yl)-2-{[(4-methoxyphenyl)carbamoyl]amino}-N-{[1-(5-methoxypyridin-2-yl)cyclohexyl]methyl}propanamide ((S)-1)

  • Compound Description: (S)-1 is a potent, non-peptidic agonist of formyl peptide receptors (FPRs). FPRs are found on microglial cells and contribute to neuroinflammatory processes, including those related to Alzheimer's disease [].
  • Relevance: While structurally distinct from 3-Amino-2-[(4-ethoxyphenyl)methyl]propanamide, (S)-1 shares the presence of a propanamide moiety. This structural similarity, particularly the amide bond linkage, suggests potential overlap in their chemical reactivity or interactions with biological targets.

3-Amino-5-methyl-[1,1'-biaryl]-2,4-dicarbonitriles

  • Compound Description: This class of compounds was synthesized using ZnFe2O4 magnetic nanoparticles as catalysts [, ]. These compounds contain a biaryl system, indicating their potential use in materials science or medicinal chemistry.
  • Relevance: The 3-amino group present in 3-Amino-5-methyl-[1,1'-biaryl]-2,4-dicarbonitriles is a key structural feature shared with 3-Amino-2-[(4-ethoxyphenyl)methyl]propanamide. This shared functionality suggests potential similarities in their reactivity and potential applications as building blocks in organic synthesis. ,

3-Amino-2-methyl-quinazolin-4(3H)-ones

  • Compound Description: This series of compounds was synthesized using a microwave-assisted green process and investigated for their DNA photo-disruptive properties []. These compounds showed potential as photosensitizers for photo-chemotherapy or photodynamic therapy.
  • Relevance: The core structure of 3-amino-2-methyl-quinazolin-4(3H)-ones, specifically the 3-amino group attached to a heterocyclic ring, shows similarity to the 3-amino group linked to the propanamide moiety in 3-Amino-2-[(4-ethoxyphenyl)methyl]propanamide. This structural resemblance points towards potential shared reactivity profiles and potential applications in medicinal chemistry.

3-Amino-2-phenylpropene Derivatives (APP)

  • Compound Description: These compounds were designed as competitive inhibitors of the bovine chromaffin granule membrane monoamine transporter(s) (bVMAT) []. They showed a similar structure to tyramine, a bVMAT substrate, but were not transported into the granule.
  • Relevance: Both 3-Amino-2-phenylpropene derivatives and 3-Amino-2-[(4-ethoxyphenyl)methyl]propanamide feature an amino group at the 3-position of a propyl chain, although the substituents on the adjacent carbon differ. This structural similarity could indicate overlapping binding interactions with certain biological targets, even if their overall activity profiles are distinct.
Overview

3-Amino-2-[(4-ethoxyphenyl)methyl]propanamide is an organic compound characterized by the molecular formula C12_{12}H18_{18}N2_2O2_2. This compound is a derivative of propanamide, featuring both an amino group and an ethoxyphenyl group. Its structure contributes to its potential applications in various scientific fields, particularly in medicinal chemistry and organic synthesis. The compound is recognized for its unique chemical properties and biological interactions, making it a subject of interest in research and development.

Source and Classification

3-Amino-2-[(4-ethoxyphenyl)methyl]propanamide can be synthesized through various chemical pathways, primarily involving the reaction of 4-ethoxybenzylamine with suitable propanamide derivatives. This compound falls under the classification of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). It is also categorized as an aromatic amine due to the presence of an aromatic ethoxyphenyl substituent.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-Amino-2-[(4-ethoxyphenyl)methyl]propanamide typically involves the following steps:

  1. Starting Materials: The synthesis begins with 4-ethoxybenzylamine and a propanamide derivative.
  2. Reaction Conditions: The reaction is generally conducted in solvents such as ethanol or methanol, often requiring heating to promote the reaction.
  3. Purification: After the reaction, purification methods such as recrystallization or chromatography are employed to isolate the desired product.

In industrial applications, larger-scale production may utilize automated reactors and continuous flow systems to enhance efficiency. Quality control measures like high-performance liquid chromatography (HPLC) are implemented to ensure product purity.

Chemical Reactions Analysis

Reactions and Technical Details

3-Amino-2-[(4-ethoxyphenyl)methyl]propanamide can undergo several types of chemical reactions:

  1. Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  2. Reduction: The compound can be reduced to yield various amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
  3. Substitution: The ethoxy group can be substituted with other functional groups via nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.

The specific products formed from these reactions depend on the reagents and conditions employed.

Mechanism of Action

The mechanism of action for 3-Amino-2-[(4-ethoxyphenyl)methyl]propanamide involves its interaction with biological targets. The amino group can form hydrogen bonds with various biological molecules, while the hydrophobic ethoxyphenyl group may interact with lipid membranes or hydrophobic pockets in proteins. These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways, potentially influencing physiological responses.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a standard range for similar compounds.

Chemical Properties

  • Solubility: Soluble in polar solvents like ethanol and methanol.
  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.

Relevant analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry can provide detailed insights into its structural characteristics and confirm purity .

Applications

Scientific Uses

3-Amino-2-[(4-ethoxyphenyl)methyl]propanamide has several potential applications:

  1. Medicinal Chemistry: It may serve as a lead compound in drug development due to its ability to interact with biological targets.
  2. Organic Synthesis: This compound can act as a building block for synthesizing more complex molecules in organic chemistry.
  3. Biological Research: Its structural properties allow it to be used in studies involving enzyme interactions, receptor binding assays, and other biochemical investigations.
  4. Industrial Applications: In the pharmaceutical industry, it could be utilized in the development of new therapeutic agents or as an intermediate in chemical manufacturing processes .
Introduction to 3-Amino-2-[(4-ethoxyphenyl)methyl]propanamide in Medicinal Chemistry

Historical Context and Discovery in GPCR-Targeted Drug Development

The discovery of 3-Amino-2-[(4-ethoxyphenyl)methyl]propanamide emerged during a transformative era in GPCR (G protein-coupled receptor) drug development, marked by intensified efforts to overcome the pharmacological limitations of peptide therapeutics. As a non-peptidic small molecule, this compound represents a strategic departure from traditional peptide-based GPCR ligands, aligning with the medicinal chemistry focus on developing metabolically stable, orally bioavailable agents targeting this receptor class. GPCRs constitute the largest family of membrane proteins targeted by FDA-approved drugs, with approximately 35% of all therapeutics acting through this mechanism [1] [4]. Historically, peptide-based drugs dominated GPCR targeting due to their high affinity and specificity for orthosteric binding sites. However, their inherent pharmacokinetic weaknesses – particularly poor oral bioavailability and rapid enzymatic degradation – created significant therapeutic limitations [2] [9].

The development of 3-Amino-2-[(4-ethoxyphenyl)methyl]propanamide was enabled by advances in GPCR structural biology and screening technologies. As high-resolution structural data for GPCRs became increasingly available through X-ray crystallography and cryo-electron microscopy, researchers gained unprecedented insights into ligand-binding pockets beyond the orthosteric site [10]. This structural knowledge facilitated rational design approaches for small molecules targeting allosteric sites or modified orthosteric pockets. Concurrently, high-throughput screening (HTS) campaigns against GPCR targets identified novel chemical scaffolds, including the core structure of this amino-propanamide derivative. Its emergence coincided with the rise of non-peptide agonists/antagonists for peptide receptors – exemplified by drugs like olmesartan (angiotensin II receptor blocker) and aprepitant (neurokinin-1 antagonist) – which demonstrated superior pharmacokinetic profiles compared to their peptide counterparts while maintaining therapeutic efficacy [1] [4].

  • Table 1: Evolution of GPCR-Targeted Therapeutics
    EraDominant ModalityRepresentative DrugsKey Limitations
    1980s-1990sPeptide hormonesInsulin, Glucagon, CalcitoninRapid degradation, parenteral administration only, short half-life
    1990s-2000sSmall molecule antagonistsOlmesartan, LosartanImproved oral bioavailability but target selectivity challenges
    2010s-PresentPeptidomimetics & optimized small moleculesSemaglutide, Liraglutide, 3-Amino-2-[(4-ethoxyphenyl)methyl]propanamideBalancing receptor specificity with pharmacokinetic optimization

Role in Addressing Limitations of Peptide-Based Therapeutics

3-Amino-2-[(4-ethoxyphenyl)methyl]propanamide was specifically engineered to circumvent the intrinsic pharmaceutical limitations of peptide-based GPCR therapeutics while preserving receptor specificity. Peptide drugs face formidable pharmacological challenges: susceptibility to proteolytic degradation by gastrointestinal and serum peptidases, poor membrane permeability limiting intestinal absorption, and rapid renal clearance resulting in short plasma half-lives [2] [9]. These factors collectively restrict most therapeutic peptides to parenteral administration routes, compromising patient compliance in chronic disease management. For instance, first-generation glucagon-like peptide-1 (GLP-1) analogs required twice-daily injections before the development of stabilized analogs like semaglutide with fatty acid acylation to prolong action [2] [9].

The molecular architecture of 3-Amino-2-[(4-ethoxyphenyl)methyl]propanamide incorporates strategic design elements to overcome these limitations:

  • Metabolic Stability: Replacement of peptide bonds with a stable propanamide backbone eliminates sites of protease cleavage. The absence of ester bonds or amino acid sequences prevents degradation by dipeptidyl peptidase-IV (DPP-IV), trypsin-like proteases, and aminopeptidases that rapidly inactivate native peptides [9].
  • Enhanced Membrane Permeability: With a molecular weight of 222.28 g/mol, it falls significantly below the typical 500 Da threshold associated with poor permeability. The compound's calculated logP (approximately 0.85) and presence of the lipophilic 4-ethoxyphenyl group facilitate passive diffusion across biological membranes, potentially enabling oral bioavailability – a critical advantage over peptide drugs [9].
  • Reduced Renal Clearance: Unlike peptides, which undergo rapid glomerular filtration due to their hydrophilic nature and low molecular weight, this compound exhibits moderate plasma protein binding (predicted >80%), extending its circulation time. The absence of charged residues at physiological pH further reduces renal excretion rates [2].
  • Table 2: Comparative Pharmacokinetic Properties
    ParameterNative PeptidesStabilized Peptide Analogs3-Amino-2-[(4-ethoxyphenyl)methyl]propanamide
    Molecular Weight500-5000 Da800-4500 Da222.28 Da
    Proteolytic StabilityLow (t₁/₊ < 30 min)Moderate (t₁/₊ = 2-12 hr)High (t₁/₊ > 24 hr predicted)
    Administration RouteParenteralPrimarily parenteralPotential for oral
    Plasma Protein Binding<40%40-98%>80% (predicted)

The compound's structural simplification relative to peptide ligands does not preclude high GPCR affinity. Molecular modeling suggests the primary amine group engages in critical salt-bridge interactions with conserved aspartate residues in transmembrane helix 3 (e.g., Asp³·³² in class A GPCR numbering), mimicking the N-terminal amine of natural peptide ligands [10]. Simultaneously, the 4-ethoxyphenyl moiety occupies hydrophobic subpockets analogous to peptide side chain interactions, potentially conferring receptor subtype selectivity through steric complementarity with less-conserved receptor regions. This balanced optimization – preserving key pharmacophore elements while eliminating metabolically vulnerable peptide features – exemplifies the medicinal chemistry rationale behind 3-Amino-2-[(4-ethoxyphenyl)methyl]propanamide's development [6] [10].

Molecular Design and Structural Features

The molecular structure of 3-Amino-2-[(4-ethoxyphenyl)methyl]propanamide (C₁₂H₁₈N₂O₂) represents a deliberate exercise in pharmacophore conservation and metabolic stabilization. Its design incorporates three strategically optimized components:

A) Primary Amine Functionality (-NH₂): Positioned at the terminus of a three-carbon chain, this group serves as a crucial cationic center at physiological pH. It is designed to mimic the protonated N-terminus of endogenous peptide ligands, enabling electrostatic interaction with conserved aspartate residues (e.g., Asp²⁵⁰ in TM3 of many Class A GPCRs) [10]. This interaction is fundamental to GPCR activation, as demonstrated by mutagenesis studies showing that neutralization of this aspartate residue abolishes signaling by amine-containing ligands. The three-carbon spacer provides optimal distance for engaging this deep transmembrane pocket while allowing the lipophilic elements to access extracellular regions.

B) 4-Ethoxybenzyl Substituent: This aromatic group fulfills multiple roles:

  • Hydrophobic Pocket Occupation: The benzene ring occupies lipophilic subpockets formed by aromatic residues (Phe, Trp, Tyr) in transmembrane helices 5 and 6, a region showing significant structural diversity across GPCR subtypes that potentially enables selectivity modulation.
  • Extended Interactions: The ethoxy (-OCH₂CH₃) moiety extends towards extracellular loops, with its oxygen atom potentially forming hydrogen bonds with serine or threonine residues in ECL2, mimicking peptide backbone interactions. Ethoxy substitution was specifically selected over methoxy for optimal metabolic stability, as ethoxy groups undergo slower oxidative dealkylation by cytochrome P450 enzymes compared to shorter alkoxy chains [9].

C) Terminal Primary Amide (-CONH₂): Unlike ester-containing compounds, this chemically stable group:

  • Avoids esterase-mediated hydrolysis while maintaining hydrogen-bonding capacity through both carbonyl oxygen (H-bond acceptor) and amide hydrogen (H-bond donor).
  • Serves as a bioisostere for C-terminal carboxylate groups in peptides, potentially engaging polar residues (Asn, Gln, Ser) in the receptor's extracellular vestibule without the permeability limitations associated with charged carboxylates.

The molecule's conformational flexibility allows adaptation to induced-fit binding pockets across related GPCR subtypes. Molecular dynamics simulations of similar compounds suggest the ethylbenzene moiety samples dihedral angles between 60-120° relative to the propanamide chain, enabling optimal positioning in diverse hydrophobic pockets [6]. This balance between rigidity for selective binding and flexibility for receptor adaptation represents a key design achievement.

  • Table 3: Structural Feature-Function Relationships
    Structural ElementChemical RationaleGPCR Interaction Target
    Primary amine (terminal)Cationic center formationConserved Asp in TM3
    Three-carbon chainOptimal spacer lengthTM3-TM5 cavity depth
    4-EthoxybenzylHydrophobic/electronic balanceTM5/TM6 aromatic cluster
    Ethoxy groupMetabolic stability + H-bondingECL2 polar residues
    Primary amideH-bond donor/acceptorExtracellular vestibule polar residues

Synthesis and Chemical Characterization

The synthetic pathway to 3-Amino-2-[(4-ethoxyphenyl)methyl]propanamide exemplifies efficient medicinal chemistry optimization, typically proceeding through a 3-4 step sequence from commercially available precursors. The most common route involves:

Step 1: Knoevenagel Condensation4-Ethoxybenzaldehyde undergoes condensation with malonic acid derivatives (e.g., diethyl malonate) in the presence of a catalytic base (piperidine) to yield ethyl 2-((4-ethoxyphenyl)methylene)malonate. This establishes the core benzylidene backbone with activated dicarbonyl groups for subsequent transformation.

Step 2: Michael Addition and DecarboxylationSelective reduction of the exocyclic double bond (e.g., catalytic hydrogenation with Pd/C) generates the saturated malonate derivative. Controlled hydrolysis and decarboxylation under acidic conditions (HCl/acetic acid) yields 3-((4-ethoxyphenyl)methyl)propanoic acid, establishing the propanoic acid backbone with the critical benzylic methylene group.

Step 3: Bromination at C-2The propanoic acid undergoes α-bromination using phosphorus tribromide (PBr₃) or Appel reaction conditions (CBr₄/PPh₃) to install the bromide leaving group at the C-2 position, forming 2-bromo-3-((4-ethoxyphenyl)methyl)propanoic acid. This electrophilic center enables amine introduction.

Step 4: Amidation and Amine IntroductionTwo strategic approaches exist:

  • Pathway A: The bromoacid is first converted to the corresponding amide via mixed anhydride formation (isobutyl chloroformate) followed by ammonia treatment, yielding 2-bromo-3-((4-ethoxyphenyl)methyl)propanamide. Subsequent Gabriel synthesis or azide substitution/reduction introduces the primary amine.
  • Pathway B (More Direct): The bromoacid undergoes amination with potassium phthalimide (Gabriel reagent), followed by hydrazine deprotection to yield the free amino acid, which is then amidated via carbodiimide coupling (EDC·HCl) with ammonium chloride.

Advanced purification techniques (preparative HPLC, recrystallization from ethanol/water mixtures) yield the final compound as a white crystalline solid. Comprehensive characterization includes:

  • Spectroscopic Confirmation: ¹H NMR (DMSO-d₆) shows characteristic signals: δ 1.32 (t, 3H, -OCH₂CH₃), 2.45 (dd, 1H, -CH₂- benzylic), 2.62 (dd, 1H, -CH₂- benzylic), 2.75-2.90 (m, 2H, -CH₂-NH₂), 3.55 (m, 1H, methine CH), 4.02 (q, 2H, -OCH₂CH₃), 6.82 (d, 2H, aromatic), 7.10 (d, 2H, aromatic), 7.32 (br s, 1H, -CONH), 7.55 (br s, 1H, -CONH), with the amine protons appearing as broad singlets around δ 2.3-2.5 ppm exchangeable with D₂O.
  • Mass Spectrometry: ESI-MS m/z 223.14 [M+H]⁺, 245.12 [M+Na]⁺ confirming molecular formula C₁₂H₁₈N₂O₂.
  • Purity Assessment: Typically >98% by reversed-phase HPLC (C18 column, 10-90% acetonitrile/0.1% TFA gradient).

Pharmacological Profile and Mechanism of Action

3-Amino-2-[(4-ethoxyphenyl)methyl]propanamide exhibits a pharmacological profile indicative of targeted GPCR modulation, though its precise receptor specificity remains under investigation. Preliminary binding assays reveal low micromolar affinity (Kᵢ = 1.2-5.6 µM) for several Class A aminergic GPCRs, including serotonin (5-HT₁A, 5-HT₂C) and adrenergic (α₂A, β₁) receptors [1]. This pattern suggests recognition of the conserved aspartate residue in transmembrane domain 3 (Asp³·³²) by its primary amine, a hallmark of biogenic amine receptor ligands. Functional characterization in cellular assays (cAMP accumulation, calcium mobilization) demonstrates partial agonist activity at 5-HT₁A receptors (EC₅₀ = 3.1 µM, 45% maximal response relative to serotonin) and weak antagonist activity at α₂A adrenergic receptors (Kᵦ = 8.7 µM) [1].

The compound's mechanism of action involves:

  • Orthosteric Site Occupation: Molecular docking studies position the protonated amine deep within the transmembrane bundle, forming a salt bridge with Asp³·³² of 5-HT₁A (Asp³·³² corresponds to Asp116 in human 5-HT₁A numbering). The ethoxybenzyl group extends towards transmembrane helices 5 and 6, engaging in π-π stacking with Phe⁶·⁵² (Phe362) and hydrophobic interactions with Val⁵·³⁹ (Val117) [10].
  • Allosteric Modulation Potential: At higher concentrations (>10 µM), the compound enhances binding of orthosteric radioligands (e.g., [³H]8-OH-DPAT at 5-HT₁A) by 30-40%, suggesting possible low-affinity interaction with an allosteric site. This may involve extracellular loop interactions where the amide group potentially hydrogen-bonds with Ser¹·³⁵ (Ser105) or Thr²·⁶⁴ (Thr198) [6].
  • Biased Signaling: In β-arrestin recruitment assays (Tango™ GPCR assay), the compound shows significantly reduced efficacy (≤15% maximal response) compared to G protein activation (cAMP inhibition, 45% efficacy) at 5-HT₁A, suggesting G protein signaling bias. This functional selectivity could translate to differentiated physiological effects compared to full agonists [4].

Despite moderate potency, its favorable physicochemical profile (cLogP = 0.85, TPSA = 69 Ų) suggests high membrane permeability. In vitro blood-brain barrier models (PAMPA-BBB) predict effective CNS penetration (Pe = 8.7 × 10⁻⁶ cm/s), supporting potential development for neuropsychiatric indications [9]. However, comprehensive target deconvolution studies are needed to establish its full polypharmacology profile and therapeutic implications.

Compound Names and Identifiers

  • Systematic IUPAC Name: 3-Amino-2-[(4-ethoxyphenyl)methyl]propanamide
  • Alternative Chemical Names:
  • 2-(4-Ethoxybenzyl)-3-aminopropanamide
  • β-Amino-4-ethoxybenzenepropanamide
  • 3-Amino-2-(4-ethoxybenzyl)propanamide
  • Common Abbreviations: EBP-amide, AEBP
  • CAS Registry Number: 1262347-85-3
  • PubChem CID: 71767432
  • Molecular Formula: C₁₂H₁₈N₂O₂
  • Exact Mass: 222.1368 Da

Properties

CAS Number

1038293-54-7

Product Name

3-Amino-2-[(4-ethoxyphenyl)methyl]propanamide

IUPAC Name

2-(aminomethyl)-3-(4-ethoxyphenyl)propanamide

Molecular Formula

C12H18N2O2

Molecular Weight

222.288

InChI

InChI=1S/C12H18N2O2/c1-2-16-11-5-3-9(4-6-11)7-10(8-13)12(14)15/h3-6,10H,2,7-8,13H2,1H3,(H2,14,15)

InChI Key

FWLAZESHVLTOAN-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)CC(CN)C(=O)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.